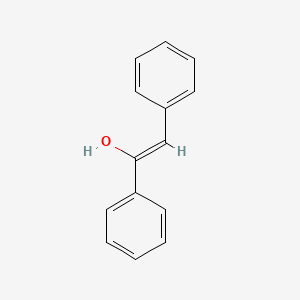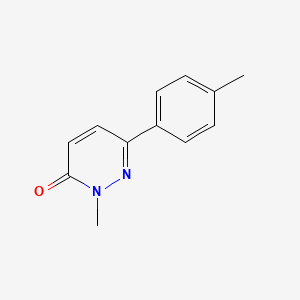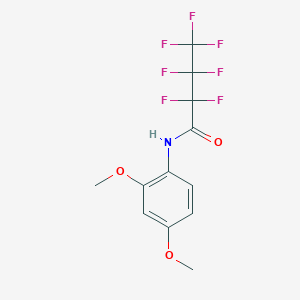
(Z)-1,2-diphenylethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of two phenyl groups attached to an ethene backbone with a hydroxyl group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylethen-1-ol can be synthesized through several methods. One common method involves the oxidation of pyridine with hydrogen peroxide, followed by condensation with benzaldehyde or phenylacetaldehyde, and subsequent reduction to yield the target product . Another method includes the copper-catalyzed oxidative cleavage of β-alkoxy alcohols and β-1 compounds .
Industrial Production Methods
Industrial production of 1,2-diphenylethen-1-ol typically involves large-scale oxidation reactions using efficient catalysts to ensure high yield and purity. The process may include steps such as mixing purified water, copper powder, and mixed iron powder, followed by the addition of sodium sulfite, benzyl chloride, hydrochloric acid, and sodium carbonate .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert it to corresponding hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, especially with aryl halides.
Common Reagents and Conditions
Oxidation: Copper salts with or without Me-TBD under aerobic conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Strongly basic nucleophilic reagents are often used.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1,2-Diphenylethen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1,2-diphenylethen-1-ol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes cleavage of C-C bonds facilitated by copper-catalyzed aerobic conditions . The hydroxyl group plays a crucial role in its reactivity, enabling the formation of intermediates that lead to the final products.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethanol: Similar structure but lacks the ethene double bond.
2-Methoxy-1,2-diphenylethan-1-ol: Contains a methoxy group, altering its reactivity and applications.
Benzylphenylcarbinol: Another related compound with different substituents.
Uniqueness
1,2-Diphenylethen-1-ol is unique due to its ethene backbone and hydroxyl group, which confer distinct reactivity patterns and potential applications compared to its analogs. Its ability to undergo various oxidation and substitution reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
30498-85-2 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(Z)-1,2-diphenylethenol |
InChI |
InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11,15H/b14-11- |
InChI Key |
BTYKKTHKEGJHPO-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)



![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)

![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)

![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)

![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)
